

Protocols for Assessing the Safety and Tolerability of ARRY-371797

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Compound of Interest

Compound Name: ARRY-371797

Cat. No.: B605591

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Application Notes

ARRY-371797 (also known as PF-07265803) is a selective, orally administered small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK) alpha.[1] It was investigated for the treatment of dilated cardiomyopathy (DCM) associated with mutations in the lamin A/C gene (LMNA).[2][3][4] The rationale for this therapeutic approach is based on preclinical evidence that mutations in LMNA lead to activation of the p38 MAPK pathway, which in turn contributes to cardiomyocyte apoptosis, hypertrophy, and inflammation, key pathological features of LMNA-related DCM.[5][6][7][8]

The safety and tolerability of **ARRY-371797** have been evaluated in both preclinical studies and clinical trials. Preclinical toxicology studies indicated that the compound was well-tolerated.[9] Clinical evaluation in patients with LMNA-related DCM has provided further insight into its safety profile in a human population. While a Phase 3 trial (REALM-DCM) was ultimately terminated due to futility as it was unlikely to meet its primary endpoint, the decision was not based on safety concerns.[3][10] This document provides a detailed overview of the protocols and methodologies for assessing the safety and tolerability of **ARRY-371797**, drawing from publicly available clinical trial data and standard preclinical safety assessment guidelines for kinase inhibitors.

Preclinical Safety and Tolerability Assessment Protocols

Standard preclinical safety evaluation for a small molecule inhibitor like **ARRY-371797** follows international guidelines (e.g., ICH M3(R2)) and encompasses a range of in vitro and in vivo studies to identify potential toxicities before human administration.

Experimental Protocol: In Vitro Cardiotoxicity Assessment

Objective: To assess the direct effects of **ARRY-371797** on cardiomyocyte function and viability.

Methodology:

- Cell Culture:
 - Utilize human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) as a clinically relevant in vitro model.[\[11\]](#)[\[12\]](#)[\[13\]](#)
 - Culture hiPSC-CMs according to established protocols to form a spontaneously beating syncytium.
- Electrophysiology Assessment (Microelectrode Array - MEA):[\[11\]](#)
 - Plate hiPSC-CMs on MEA plates.
 - After a stabilization period, record baseline electrophysiological parameters, including field potential duration (FPD), spike amplitude, and beat rate.
 - Apply increasing concentrations of **ARRY-371797** to the cells.
 - Record changes in electrophysiological parameters at multiple time points to assess for proarrhythmic potential.
- Cytotoxicity and Apoptosis Assays:[\[11\]](#)
 - Treat hiPSC-CMs with a range of **ARRY-371797** concentrations for 24-72 hours.

- Assess cell viability using assays such as the MTT or LDH release assay.
- Evaluate apoptosis by measuring caspase-3/7 activity or using TUNEL staining.
- Structural and Functional Toxicity Assays:[11]
 - Assess mitochondrial membrane potential using fluorescent dyes (e.g., TMRM).
 - Measure cellular ATP levels to evaluate metabolic effects.
 - Quantify reactive oxygen species (ROS) production to assess oxidative stress.

Experimental Protocol: In Vivo Rodent Model of Dilated Cardiomyopathy

Objective: To evaluate the systemic safety and tolerability of **ARRY-371797** in a relevant animal model of dilated cardiomyopathy.

Methodology:

- Animal Model:
 - Utilize a genetically engineered mouse model with a relevant Lmna mutation or a pharmacologically induced model of DCM (e.g., isoproterenol and 5-fluorouracil administration).[14][15]
 - House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
- Drug Administration:
 - Administer **ARRY-371797** or vehicle control orally once or twice daily for a predetermined duration (e.g., 4-12 weeks).
 - Include multiple dose groups to assess dose-dependent effects.
- Safety and Tolerability Monitoring:

- Clinical Observations: Conduct daily observations for any signs of toxicity, including changes in appearance, behavior, and activity levels.
- Body Weight: Measure body weight at least twice weekly.
- Cardiovascular Monitoring: Perform serial echocardiography to assess cardiac function (e.g., ejection fraction, ventricular dimensions). Electrocardiogram (ECG) monitoring can also be conducted to evaluate cardiac electrical activity.
- Clinical Pathology: Collect blood samples at baseline and at the end of the study for hematology and clinical chemistry analysis, including markers of liver and kidney function.
- Histopathology: At the termination of the study, perform a comprehensive necropsy and collect major organs for histopathological examination by a board-certified veterinary pathologist. Pay special attention to the heart for signs of hypertrophy, fibrosis, and inflammation.

Clinical Safety and Tolerability Assessment Protocols

The clinical safety and tolerability of **ARRY-371797** were assessed in Phase 2 and Phase 3 clinical trials involving patients with symptomatic DCM due to an LMNA mutation.^{[2][3][4][16]}

Experimental Protocol: Clinical Trial Safety Monitoring

Objective: To monitor and evaluate the safety and tolerability of **ARRY-371797** in human subjects.

Methodology:

- Patient Population:
 - Enroll patients with a confirmed pathogenic or likely pathogenic LMNA mutation and symptomatic DCM.^[10]
- Study Design:

- Conduct a randomized, double-blind, placebo-controlled trial.[\[4\]](#)
- Administer **ARRY-371797** orally at specified doses (e.g., 100 mg or 400 mg twice daily).[\[2\]](#)
[\[17\]](#)
- Safety Assessments:
 - Adverse Event (AE) Monitoring: Record all AEs, regardless of their perceived relationship to the study drug, at each study visit. AEs are graded for severity and assessed for causality by the investigator.[\[1\]](#)
 - Physical Examinations: Perform a complete physical examination at baseline and at specified intervals throughout the study.
 - Vital Signs: Measure blood pressure, heart rate, respiratory rate, and temperature at each study visit.
 - 12-Lead Electrocardiograms (ECGs): Obtain ECGs at baseline and at regular intervals to monitor for any changes in cardiac conduction or rhythm.
 - Laboratory Safety Tests: Collect blood and urine samples at specified time points for routine hematology, clinical chemistry (including liver and renal function tests), and urinalysis.
 - Echocardiography: Perform echocardiograms at baseline and periodically during the study to monitor cardiac structure and function.[\[2\]](#)

Data Presentation

Table 1: Summary of Adverse Events in the Phase 2 Study of **ARRY-371797**[\[2\]](#)[\[16\]](#)

Adverse Event Category	ARRY-371797 (N=12)
Any Adverse Event	Data not specified in a table format, but most AEs were reported as mild.
Serious Adverse Events	One patient discontinued due to a study drug-related AE.
Drug-Related Adverse Events	Most AEs were considered mild.
Deaths	No deaths were reported in the Phase 2 study.

Note: The provided search results for the Phase 2 study state that most adverse events were mild and that one patient discontinued due to a drug-related adverse event, but a detailed tabular summary of all AEs was not available.

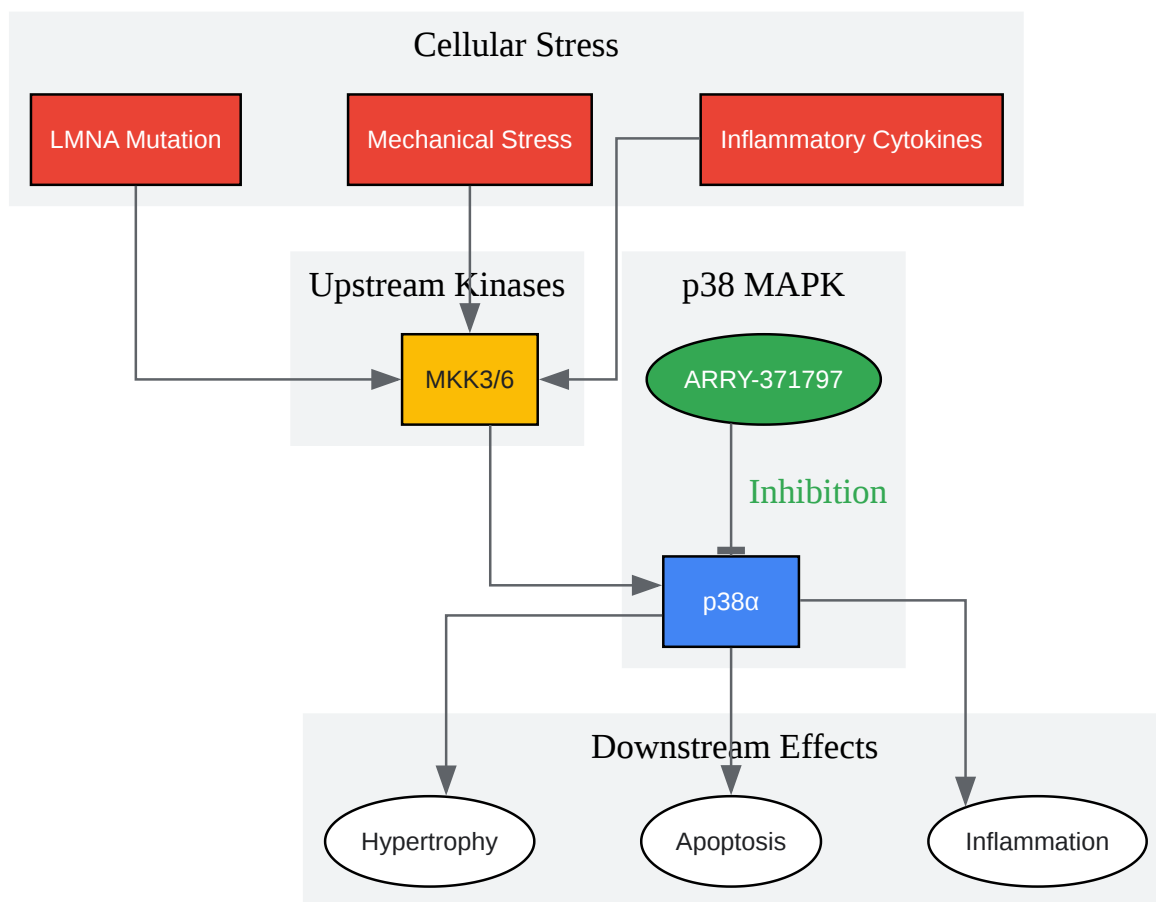
Table 2: Safety Findings in the REALM-DCM Phase 3 Study^{[3][4]}

Safety Outcome	ARRY-371797 (n=40)	Placebo (n=37)
Worsening Heart Failure or All-Cause Mortality (Hazard Ratio)	0.43 (95% CI, 0.11-1.74)	-
Overall Survival (Hazard Ratio)	1.19 (95% CI, 0.23-6.02)	-
New Safety Findings	None observed	None observed

Note: The Phase 3 study was terminated for futility, but no new safety concerns were identified.
^{[3][4]}

Visualizations

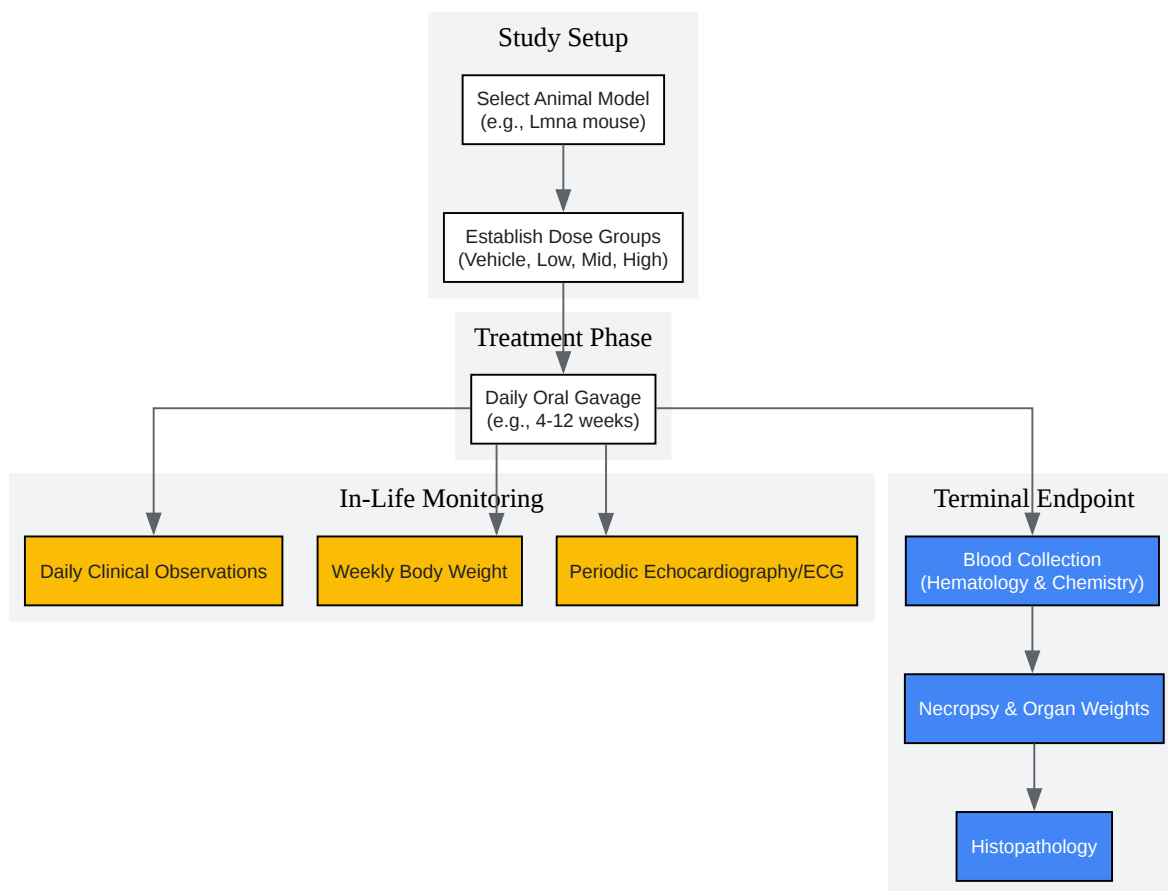
Signaling Pathway of p38 MAPK in Cardiomyocytes



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Caption: p38 MAPK signaling cascade in cardiomyocytes.

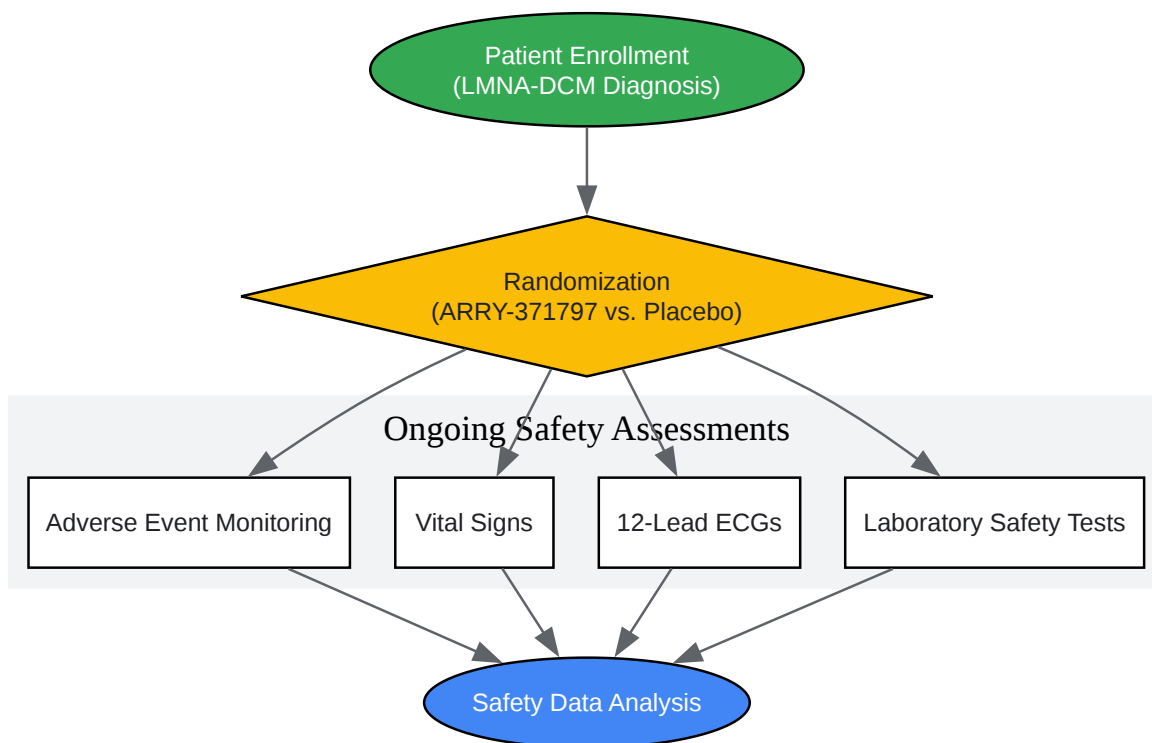
Experimental Workflow for Preclinical In Vivo Safety Assessment



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Caption: Workflow for in vivo preclinical safety studies.

Logical Relationship of Clinical Safety Data Collection



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Caption: Clinical trial safety data collection logic.

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